molecular formula C11H13N B3079874 7-Allylindoline CAS No. 107756-96-7

7-Allylindoline

Cat. No. B3079874
M. Wt: 159.23 g/mol
InChI Key: ADQLKFSZGNOWLB-UHFFFAOYSA-N
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Patent
US04634705

Procedure details

A mixture of 2,3-dihydro-1-(2-propenyl)-1H-indole (1.59 g), tetralin (25 ml) and borontrifluoride etherate (1.3 ml) was heated at 200° C. for 1.5 hours. The reaction mixture was cooled to room temperature then quenched with 10% sodium carbonate and extracted with ethyl acetate. The organic layer was separated, washed with brine, dried and evaporated. The residue was chromatographed over silica (ethyl acetate-hexane 15:85) affording 1.23 g of the desired product (77% yield).
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)C=C.[CH2:13]1[C:22]2C(=CC=CC=2)CC[CH2:14]1.B(F)(F)F.CCOCC>>[CH2:22]([C:11]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:12]=1[NH:4][CH2:5][CH2:6]2)[CH:13]=[CH2:14] |f:2.3|

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
C(C=C)N1CCC2=CC=CC=C12
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCCC2=CC=CC=C12
Name
Quantity
1.3 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
then quenched with 10% sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica (ethyl acetate-hexane 15:85)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C=1C=CC=C2CCNC12
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.